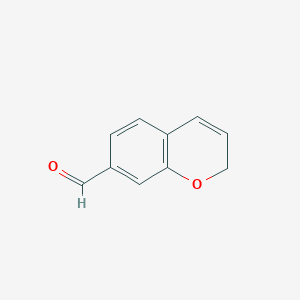

2h-1-Benzopyran-7-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

344753-19-1 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2H-chromene-7-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2 |

InChI Key |

MQHBXDXRZFARJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2h 1 Benzopyran 7 Carbaldehyde and Its Analogues

Direct Synthetic Routes to 2H-1-Benzopyran-7-carbaldehyde

Direct formylation of pre-existing benzopyran structures is a key strategy for the synthesis of this compound. This approach involves the introduction of a formyl group onto the benzopyran ring system.

Formylation Reactions of Benzopyran Precursors

The formylation of benzopyran precursors can be achieved through various methods. One such approach involves a sequence of formylation and reduction. For instance, a chemoselective deoxygenation of secondary benzylic alcohols can be achieved through a sequence of formylation and B(C6F5)3-catalyzed reduction of the resulting formate (B1220265) with Et3SiH. d-nb.info In this process, the formyl group acts as an activator for secondary benzylic alcohols and as a self-sacrificing protecting group for primary benzylic alcohols. d-nb.info While this specific methodology focuses on deoxygenation, the initial formylation step highlights a potential route to introduce a formyl group onto a benzopyran precursor. The formylation reaction itself is chemoselective, with primary and secondary benzylic alcohols undergoing formylation in high yield. d-nb.info

Aromatic aldehydes can also be generated from aryl chlorides via a redox-neutral formylation that proceeds through the selective 2-functionalization of 1,3-dioxolane, utilizing nickel and photoredox catalysis. nih.gov This method avoids the use of carbon monoxide and pressurized gas, offering broad functional group tolerance under mild conditions. nih.gov

| Precursor Type | Reagents | Product | Key Features |

| Secondary benzylic alcohol on a benzopyran core | Formylating agent | Formate ester | Chemoselective formylation |

| Aryl chloride on a benzopyran core | 1,3-dioxolane, Nickel catalyst, Photoredox catalyst | Aryl aldehyde | Redox-neutral, mild conditions |

Vilsmeier-Haack Formylation Strategies for Related Chromones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto an activated aromatic ring. ijpcbs.comwikipedia.org

In the context of benzopyran systems, the Vilsmeier-Haack reaction has been successfully employed for the synthesis of formyl-substituted chromones. For example, the reaction of 2,5-dihydroxy acetophenone (B1666503) with DMF in a POCl3 solution yields 6-hydroxy-4-chromone-3-carbaldehydes. ijpcbs.com Similarly, hydroxy acetophenones can be converted to 3-formyl chromones under ultrasonically irradiated Vilsmeier-Haack conditions, which has been shown to enhance reaction rates and yields. researchgate.net The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent) which then acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

The Vilsmeier-Haack reaction is not only a formylating agent but can also serve as an activating reagent for other transformations. ijpcbs.com The versatility and efficiency of this reaction make it a valuable tool in the synthesis of various heterocyclic compounds. ijpcbs.com

| Substrate | Reagents | Product | Reference |

| 2,5-dihydroxy acetophenone | DMF, POCl3 | 6-hydroxy-4-chromone-3-carbaldehyde | ijpcbs.com |

| Hydroxy acetophenones | Vilsmeier-Haack reagent (ultrasonically irradiated) | 3-formyl chromones | researchgate.net |

| Acetanilides | Vilsmeier-Haack reagent (ultrasonically irradiated) | 2-chloro-3-formyl quinoline (B57606) derivatives | researchgate.net |

Synthesis via Condensation Reactions

Condensation reactions provide another powerful avenue for the synthesis of 2H-1-benzopyran derivatives, which can then be further functionalized to yield the target carbaldehyde.

Knoevenagel Condensation in 2H-1-Benzopyran Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

In the synthesis of benzopyran systems, the Knoevenagel condensation can be employed to construct the pyran ring. For instance, substituted 2H-1-benzopyran-2-ones have been synthesized by the condensation of substituted phenols with methyl acetoacetate (B1235776) using natural acids like Vitis vinifera L. juice as a catalyst. arabjchem.org The reaction of aldehydes and ketones with active methylene (B1212753) compounds, such as malonic esters or acetylacetone, in the presence of a weak base is a general feature of the Knoevenagel condensation. thermofisher.com

A notable modification is the Doebner modification, which involves the use of pyridine (B92270) as a solvent when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org The Knoevenagel/electrocyclization strategy has also been utilized for the synthesis of stable bicyclic 2H-pyrans. nih.gov

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type |

| Substituted phenols | Methyl acetoacetate | Vitis vinifera L. juice | Substituted 2H-1-benzopyran-2-ones |

| Aldehydes/Ketones | Malonic esters, acetoacetic esters, etc. | Weak base | α,β-unsaturated dicarbonyl compounds |

| Acrolein | Malonic acid | Pyridine (Doebner modification) | trans-2,4-pentadienoic acid |

| Cyclic 1,3-dicarbonyl compounds | Functionalized enals | Pyridine | Bicyclic 2H-pyrans |

Aldol Condensation Approaches

The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. byjus.comlibretexts.orgsrmist.edu.inmasterorganicchemistry.com This reaction is fundamental for forming carbon-carbon bonds. byjus.comlibretexts.org

In the context of benzopyran synthesis, aldol condensation can be a key step. For example, 2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one has been synthesized via the aldol condensation of 2,4-dihydroxy acetophenone and acetone (B3395972) in the presence of Amberlite in dry toluene. scialert.net

Crossed aldol condensations, which involve two different carbonyl compounds, are also synthetically useful. byjus.comsrmist.edu.in For a crossed aldol reaction to be effective, typically one of the carbonyl compounds lacks α-hydrogens, preventing it from self-condensing. byjus.com An example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,4-dihydroxy acetophenone | Acetone | Amberlite, dry toluene | 2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one |

| Aldehyde with α-hydrogens | Aldehyde without α-hydrogens | Base | Crossed aldol addition product |

Cyclization Strategies for Benzopyran Core Formation

The formation of the benzopyran core is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this heterocyclic system.

One effective method is the electrophilic cyclization of substituted propargylic aryl ethers. This reaction, using electrophiles such as I2, ICl, and PhSeBr in nitromethane, produces 3,4-disubstituted 2H-benzopyrans in good yields under mild conditions. nih.gov A significant advantage of this methodology is its tolerance of a variety of functional groups, including aldehydes. nih.gov

Solid-phase organic synthesis (SPOS) has also emerged as a powerful technique for the combinatorial synthesis of 2H-benzopyran libraries. mdpi.comresearchgate.net This approach allows for the efficient generation of a large number of derivatives for applications such as high-throughput screening. mdpi.comresearchgate.net For instance, the solid-phase synthesis of 3-substituted 2H-benzopyrans has been reported, starting from chromanone precursors. mdpi.com These solid-phase strategies often involve the immobilization of a precursor onto a resin, followed by a series of reactions to build the benzopyran core and introduce diversity, and finally cleavage from the solid support. mdpi.com

| Starting Material | Reagents/Conditions | Product | Key Features |

| Substituted propargylic aryl ethers | I2, ICl, or PhSeBr in nitromethane | 3,4-disubstituted 2H-benzopyrans | Mild conditions, tolerates aldehyde groups |

| Chromanone precursors on solid support | Various reagents for cyclization and diversification | Library of 2H-benzopyran derivatives | High-throughput synthesis |

Friedel-Crafts Reactions for Chromane (B1220400) Structures

Friedel-Crafts reactions represent a fundamental method for the formation of carbon-carbon bonds on aromatic rings and have been applied to the synthesis of chromane and related benzopyran structures. wikipedia.orgnih.gov These reactions, proceeding through electrophilic aromatic substitution, are primarily categorized into alkylation and acylation. wikipedia.orgbyjus.com

In the context of synthesizing chromane structures, Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.commt.com The catalyst facilitates the generation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. mt.com This approach can be adapted to form the chromane ring system by utilizing substrates that can undergo intramolecular alkylation.

However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkyl substituent activates the aromatic ring towards further substitution. organic-chemistry.org An alternative, two-step strategy involves an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. Acylation, which uses acyl chlorides or acid anhydrides as acylating agents, is generally more controllable as the acyl group deactivates the aromatic ring, preventing further reactions. wikipedia.orgbyjus.com Subsequent reduction of the carbonyl group yields the desired alkylated benzopyran structure.

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Reactants | Arene, Alkyl Halide/Alkene | Arene, Acyl Halide/Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis Acid (e.g., AlCl₃) |

| Key Intermediate | Carbocation | Acylium Ion |

| Advantages | Direct C-C bond formation | Avoids polyalkylation, less prone to carbocation rearrangement |

| Disadvantages | Prone to polyalkylation and carbocation rearrangements | Requires a subsequent reduction step to form an alkyl group |

Intramolecular Nucleophilic Substitution Pathways

Intramolecular nucleophilic substitution is a key strategy for the cyclization step in the synthesis of 2H-1-benzopyran and its analogues. This process involves a molecule containing both a nucleophile and an electrophile, leading to the formation of a cyclic product. youtube.com These reactions are often more rapid than their intermolecular counterparts due to the proximity of the reacting groups. youtube.com

In the synthesis of benzopyran rings, a common approach involves a phenolic hydroxyl group acting as the nucleophile, which attacks an electrophilic carbon center within the same molecule to form the heterocyclic ring. The electrophilic center is typically part of a side chain attached to the aromatic ring and contains a good leaving group.

The generation of a potent nucleophile is often achieved by treating the starting material with a base, which deprotonates the phenolic hydroxyl group to form a more reactive phenoxide ion. youtube.com Alternatively, the electrophilicity of the side chain can be enhanced. For example, heating the molecule can promote the dissociation of a leaving group, forming a carbocation that is then readily attacked by the internal nucleophile in an SN1-type reaction. youtube.com

The success of these cyclization reactions is influenced by the electron density of the aromatic ring. Electron-donating groups on the ring can enhance the nucleophilicity of the phenol, while electron-withdrawing groups can hinder the reaction. researchgate.net

Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Gold, Rhodium, Palladium)

Transition metal catalysis offers a powerful and versatile approach for the synthesis of 2H-1-benzopyran derivatives. msu.eduresearchgate.net Catalysts based on gold, rhodium, and palladium are particularly effective in promoting cyclization and annulation reactions to form the benzopyran core. nih.gov

Palladium(II)-catalyzed cyclization of allylic aryl ethers is a known method for producing substituted 2H-benzopyrans. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 4-trifluoromethanesulfonyloxy-2H-benzopyrans with arylboronic acids, have been employed to introduce substituents onto the benzopyran ring. nih.govmdpi.com

Gold and platinum catalysts have also been utilized in the synthesis of 2H-benzopyrans. nih.gov For instance, gold catalysts can be more active than traditional systems and may not require activation by silver salts. msu.edu Iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives, favoring the formation of the six-membered benzopyran ring (6-endo-dig cyclization) over the five-membered benzofuran (B130515) ring. msu.edu

These metal-catalyzed methods often proceed under mild conditions and can tolerate a variety of functional groups, making them highly valuable in the synthesis of complex benzopyran-containing molecules. nih.gov

Table 2: Overview of Metal Catalysts in 2H-1-Benzopyran Synthesis

| Metal Catalyst | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| Palladium (Pd) | Cyclization / Cross-Coupling | Allylic aryl ethers, 4-trifluoromethanesulfonyloxy-2H-benzopyrans | Versatile for both ring formation and substitution. nih.govmdpi.com |

| Gold (Au) | Cyclization | Aryl propargyl ethers | High activity, often under mild conditions. msu.edu |

| Rhodium (Rh) | Cyclization / Annulation | (Data not specifically detailed in provided context) | (General applicability in heterocyclic synthesis) |

| Iron (Fe) | Cyclization | 2-Propargylphenol derivatives | Promotes selective 6-endo-dig cyclization. msu.edu |

Derivatization Reactions of this compound

The aldehyde functional group at the 7-position of the 2H-1-benzopyran scaffold provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Additions to the Aldehyde Functional Group

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity allows for the introduction of a wide range of substituents.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the aldehyde to form secondary alcohols after an aqueous workup. youtube.comnih.gov The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields the alcohol product.

Other nucleophiles, including cyanide ions (from sources like HCN or KCN) and acetylides, can also add to the aldehyde, leading to the formation of cyanohydrins and propargyl alcohols, respectively. These addition reactions significantly expand the molecular complexity and allow for further functionalization of the benzopyran structure.

Reduction Reactions of the Carbaldehyde

The carbaldehyde group of this compound can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents for this purpose. NaBH₄ is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695), and is selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for reducing aldehydes to alcohols.

Halogenation and Esterification Reactions on Benzopyran Scaffolds

Beyond modifications of the aldehyde group, the benzopyran scaffold itself can be subjected to further derivatization, such as halogenation and esterification.

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic portion of the benzopyran ring, can be achieved through electrophilic aromatic substitution. The position of halogenation is directed by the existing substituents on the ring. The synthesis of brominated and chlorinated 2-benzopyran-4,5-diols has been described, indicating that halogenation is a feasible derivatization strategy. researchgate.net

Esterification reactions can be carried out on hydroxyl groups present on the benzopyran scaffold. For instance, in solid-phase synthesis, hydroxylated benzopyran resins have been reacted with various acid chlorides in the presence of a base to produce the corresponding esters. researchgate.net This allows for the introduction of a wide variety of ester functionalities onto the benzopyran core structure. researchgate.net

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648), Thiosemicarbazide)

The aldehyde functional group at the 7-position of the 2H-1-benzopyran (coumarin) scaffold is a versatile site for chemical modifications, particularly through reactions with nitrogen nucleophiles. These reactions typically involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, leading to the formation of a C=N double bond, characteristic of imines or Schiff bases. libretexts.org This process is often acid-catalyzed and is reversible. libretexts.org The pH must be carefully controlled, as a low pH can render the amine non-nucleophilic by protonating it, while a high pH may not be sufficient to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

Reaction with Hydrazine:

Reaction with Thiosemicarbazide (B42300):

Thiosemicarbazide (NH₂NHC(=S)NH₂) reacts with aldehydes and ketones to form thiosemicarbazones. nih.govchemmethod.com This reaction is a condensation process where the nucleophilic amino group of thiosemicarbazide attacks the carbonyl carbon of the aldehyde. Thiosemicarbazides are recognized as valuable reagents in the synthesis of various biologically active heterocycles like pyrazoles, thiazoles, and triazoles. researchgate.net The reaction of substituted benzaldehydes with thiosemicarbazide derivatives is a common method for preparing thiosemicarbazones, which have been studied for their antioxidant properties. nih.gov The condensation of this compound with thiosemicarbazide would yield (E)-2-((2H-1-benzopyran-7-yl)methylene)hydrazine-1-carbothioamide. These thiosemicarbazone derivatives are of interest due to their potential biological activities and their role as intermediates in heterocyclic synthesis. researchgate.netjournalagent.com

Table 1: Products from Reactions of Aldehydes with Nitrogen Nucleophiles This table is interactive and searchable.

| Aldehyde Reactant | Nitrogen Nucleophile | Product Type | Reference |

|---|---|---|---|

| General Aldehyde/Ketone | Primary Amine (R-NH₂) | Imine (Schiff Base) | libretexts.org |

| General Aldehyde/Ketone | Hydrazine (NH₂NH₂) | Hydrazone | libretexts.org |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Salicylaldehyde azine | nih.gov |

| General Aldehyde/Ketone | Thiosemicarbazide | Thiosemicarbazone | nih.govchemmethod.com |

| Substituted Benzaldehydes | N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide | Substituted benzaldehyde (B42025) N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazones | nih.gov |

Development of Fluorescent Derivatization Reagents

The coumarin (B35378) (2H-1-benzopyran-2-one) framework is a cornerstone in the design of fluorescent molecules due to its advantageous photophysical properties. hnue.edu.vn These properties include high fluorescence quantum yields, photostability, and a large Stokes shift. researchgate.net The inherent fluorescence of the coumarin core can be fine-tuned by introducing various substituents, making it a highly adaptable scaffold for creating fluorescent probes and derivatization reagents. hnue.edu.vnmdpi.com The aldehyde group in this compound and its analogues serves as a reactive handle to covalently attach the fluorescent coumarin tag to target molecules.

Fluorescent derivatization is a critical technique in analytical chemistry, particularly for high-performance liquid chromatography (HPLC), to enhance the detection of compounds that lack a suitable chromophore or fluorophore. sdiarticle4.comtcichemicals.com Reagents derived from coumarins are designed to react with specific functional groups, such as carboxylic acids, amines, or thiols, thereby rendering the target analyte detectable by fluorescence. researchgate.netthermofisher.com

One notable strategy involves synthesizing coumarin derivatives with a reactive group that can form a stable covalent bond with the analyte. For example, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) was specifically designed as a highly sensitive fluorescent derivatization reagent for carboxylic acids. researchgate.net This reagent reacts with carboxylic acids to form fluorescent esters, which can be separated and quantified by reversed-phase HPLC with high sensitivity, reaching detection limits in the femtomole range. researchgate.net

The development of these reagents often involves modifying the coumarin structure to optimize its spectral properties. Substituting the 7-position with an electron-donating group, such as a diethylamino group, is known to significantly enhance fluorescence. hnue.edu.vn Further modifications at the 3-position can extend the π-conjugation, leading to altered absorption and emission characteristics. hnue.edu.vn For instance, the reaction of 7-(dimethylamino)coumarin-3-carbaldehyde with phenylsemicarbazone results in a derivative with a high quantum yield of fluorescence in polar solvents. acs.org

The versatility of the coumarin scaffold allows for the creation of a wide array of fluorescent probes. By reacting coumarin hydrazides with aldehydes or ketones, fluorescent acylhydrazone conjugates can be formed. binghamton.edu Similarly, coumarin derivatives containing maleimide (B117702) groups have been synthesized as fluorescent labeling reagents for thiol groups in proteins. researchgate.net The development of such reagents based on the 2H-1-benzopyran structure continues to be an active area of research, driven by the demand for more sensitive and selective analytical methods in biological and environmental sciences. rsc.orgnih.gov

Table 2: Examples of Coumarin-Based Fluorescent Derivatization Reagents and Probes This table is interactive and searchable.

| Coumarin Derivative | Target Functional Group | Application | Key Feature | Reference |

|---|---|---|---|---|

| 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Carboxylic Acids | HPLC Analysis | High sensitivity (15 fmol detection limit) | researchgate.net |

| 7-diethylaminocoumarin-3-carboxamide with maleimide | Thiol Groups (in proteins) | Fluorescent Labeling | Potential for protein labeling | researchgate.net |

| 7-(Dimethylamino)coumarin-3-carbaldehyde phenylsemicarbazone | Polarity Probe | Sensing Microenvironments | High quantum yield in polar solvents | acs.org |

| Coumarin-hydrazone sensors | Metal Ions (e.g., Cu²⁺) | Ion Sensing | Fluorescence quenching upon ion binding | mdpi.com |

| 7-aminocoumarin derivatives | General labeling | Multicolor applications | UV-excitable, blue fluorescence | thermofisher.com |

Spectroscopic Characterization and Structural Elucidation of 2h 1 Benzopyran 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of 2H-1-benzopyran-7-carbaldehyde and its derivatives.

The proton NMR spectrum of a this compound derivative will exhibit characteristic signals corresponding to the aldehyde proton, aromatic protons, and protons of the pyran ring. The aldehyde proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.4 ppm. dergipark.org.tr The exact chemical shift can be influenced by the electronic environment.

The aromatic protons on the benzopyran ring system show distinct splitting patterns and chemical shifts depending on their substitution. For a 7-substituted benzopyran, the protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. dergipark.org.tr The coupling patterns between these protons can help determine their relative positions.

For derivatives with substituents on the pyran ring, such as methyl groups, additional signals will be present in the aliphatic region of the spectrum. ajgreenchem.com For instance, in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives, the gem-dimethyl groups at the C2 position would appear as a singlet, while the methylene (B1212753) protons at C3 and C4 would show as triplets, assuming no other adjacent protons.

The following table summarizes typical ¹H NMR data for related benzopyran and chromone (B188151) carbaldehyde structures.

Table 1: Representative ¹H NMR Data for Benzopyran-related Carbaldehydes

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| 4-oxo-4H-1-benzopyran-3-carbaldehyde | DMSO-d6 | 10.38 (s, 1H, CHO), 8.55 (s, 1H, Ar-H), 8.29 (dd, 1H, Ar-H), 7.73-7.79 (m, 1H, Ar-H), 7.43-7.55 (m, 2H, Ar-H) dergipark.org.tr |

| 6-chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | DMSO-d6 | 10.38 (s, 1H, CHO), 8.55 (s, 1H, Ar-H), 8.29 (dd, 1H, Ar-H), 7.73-7.79 (m, 1H, Ar-H), 7.43-7.55 (m, 2H, Ar-H) dergipark.org.tr |

| 6-fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | DMSO-d6 | 10.37 (s, 1H, CHO), 8.57 (s, 1H, Ar-H), 7.69-7.9 (q, 1H, Ar-H), 7.58-7.61 (q, 1H, Ar-H), 7.47-7.52 (m, 1H, Ar-H) dergipark.org.tr |

| 6-iodo-4-oxo-4H-1-benzopyran-3-carbaldehyde | DMSO-d6 | 10.10 (s, 1H), 8.95 (s, 1H), 8.37 (d, 1H, J = 2.4 Hz), 8.18 (dd, 1H, J = 2.4 and 8.8 Hz), 7.60 (d, 1H, J = 8.8 Hz) dergipark.org.tr |

| 7-bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | DMSO-d6 | 10.05 (s, 1H, HC=O), 9.45 (d, 1H, J=8.7 Hz, aromatic), 8.32 (s, 1H, aromatic), 7.73 (d, 1H, J=8.7 Hz, aromatic), 2.77 (s, 3H, CH3) mdpi.com |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in this compound derivatives typically resonates in the range of δ 188-192 ppm. mdpi.commdpi.com The carbons of the aromatic ring appear between δ 118 and 160 ppm, with the carbon attached to the oxygen atom (C8a) appearing at the lower field end of this range. mdpi.com The carbons of the pyran ring will have chemical shifts that are dependent on their hybridization and proximity to the oxygen atom.

The following table provides representative ¹³C NMR data for related benzopyran and quinoline (B57606) carbaldehyde structures.

Table 2: Representative ¹³C NMR Data for Benzopyran-related Carbaldehydes

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 4-oxo-4H-1-benzopyran-3-carbaldehyde | CDCl3 | 188.61 (CHO), 175.98 (C=O), 160.63 (C-2), 156.21 (C-8a), 134.84 (C-7), 126.66 (C-6), 126.18 (C-5), 125.32 (C-4a), 120.33 (C-3), 118.63 (C-8) mdpi.com |

| Quinoline-7-carbaldehyde | - | Data available for Quinoline-7-carbaldehyde. chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption band is that of the aldehyde carbonyl (C=O) stretching vibration, which typically appears in the region of 1695-1715 cm⁻¹. dergipark.org.tr The exact position of this band can be influenced by conjugation with the aromatic ring.

Other important absorptions include the C-H stretching of the aldehyde group, which is usually found as a pair of weak bands around 2820 and 2720 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the pyran ring will also be present, typically in the 1250-1000 cm⁻¹ range. ajgreenchem.com

The table below lists characteristic IR absorption frequencies for related benzopyran carbaldehyde structures.

Table 3: Characteristic IR Frequencies for Benzopyran-related Carbaldehydes

| Compound | Medium | ν C=O (CHO) (cm⁻¹) | ν C=O (chromone) (cm⁻¹) | ν C=C (cm⁻¹) |

| 4-oxo-4H-1-benzopyran-3-carbaldehyde | Vaseline oil | 1695 dergipark.org.tr | 1650 dergipark.org.tr | 1620 dergipark.org.tr |

| 6-chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | Vaseline oil | 1695 dergipark.org.tr | 1660 dergipark.org.tr | 1610 dergipark.org.tr |

| 6-fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | Vaseline oil | 1695 dergipark.org.tr | 1655 dergipark.org.tr | 1605 dergipark.org.tr |

| 6-iodo-4-oxo-4H-1-benzopyran-3-carbaldehyde | Vaseline oil | 1695 dergipark.org.tr | 1660 dergipark.org.tr | 1605 dergipark.org.tr |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns, which can aid in structural elucidation.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov Common fragmentation pathways for such compounds often involve the loss of the aldehyde group (CHO) or fragments from the pyran ring. For instance, a 2-amino-4H-benzopyran derivative showed a molecular ion peak plus one (M+ +1) as the base peak. ajgreenchem.com

HRMS provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. mdpi.com This is a crucial step in confirming the identity of a newly synthesized compound. For example, HRMS was used to confirm the structure of benzopyran-4-one-isoxazole hybrid compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. In the context of 2H-1-benzopyran derivatives, GC-MS plays a crucial role in phytochemical analysis and the identification of synthetic products. imist.maplantarchives.org

GC-MS analysis of plant extracts has led to the identification of various benzopyran derivatives. For instance, in the methanolic extract of Eupatorium Triplinerve Vahl leaves, 2H-1-benzopyran-2-one, 7-methoxy was identified with a peak area of 7.07%. ijisrt.com Similarly, the analysis of Euphorbia milli methanolic extract revealed the presence of 2H-1-benzopyran-2-one, 5,7-dimethoxy-. plantarchives.org These studies highlight the utility of GC-MS in identifying specific benzopyran structures within complex natural matrices. The retention time in the gas chromatogram provides initial information about the compound, while the mass spectrometer generates a fragmentation pattern that serves as a molecular fingerprint. etamu.edu

The fragmentation pattern is key to structural elucidation. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or a formyl group (CHO, M-29). libretexts.org In a study on dragon's blood resin, a derivative, 2H-1-Benzopyran-7-ol, 3,4-Dihydro-5-Methoxy-6 methyl -2-Phynyl, was identified with a molecular ion peak at m/z 270. researchgate.net The interpretation of these fragmentation patterns, often aided by databases like the National Institute of Standards and Technology (NIST), allows for the definitive identification of the compound. imist.masphinxsai.com

Below is an interactive table summarizing the GC-MS data for some 2H-1-benzopyran derivatives found in plant extracts.

| Compound Name | Plant Source | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Fragmentation Ions (m/z) |

| 2H-1-Benzopyran-2-one, 7-methoxy- | Eupatorium Triplinerve | C10H8O3 | 176.17 | 14.647 | Not Specified |

| 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, methyl ester | Lawsonia inermis | C11H8O4 | 204 | 14.647 | Not Specified |

| 2H-1-Benzopyran-7-ol, 3,4-Dihydro-5-Methoxy-6 methyl -2-Phynyl | Daemonorops draco | C17H18O3 | 270 | 44.103 | Not Specified |

| 2H-1-Benzopyran-2-one, 5,7-dimethoxy- | Euphorbia milli | Not Specified | Not Specified | 24.337 | Not Specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential tool for investigating the electronic transitions and photophysical properties of this compound and its derivatives. The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, particularly the extent of conjugation and the nature of substituents.

For instance, a study on 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde reported UV-Vis absorption maxima (λ_max) at 297 and 238 nm in methanol (B129727). chapman.edu The introduction of electron-donating groups, such as a diethylamino group at the 7-position, can cause a red-shift in the absorption spectrum due to extended π-conjugation. The photophysical properties of coumarin (B35378) derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govacs.org

The investigation of a series of 1,7-aroyl BODIPYs revealed absorption maxima around 565 ± 5 nm and emission maxima at 620 ± 10 nm in dichloromethane, with fluorescence quantum yields ranging from 12% to 96%. rsc.org Another study on a caged GABA derivative, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid, demonstrated its ability to release the neurotransmitter upon irradiation with UV light between 300-400 nm. nih.gov

The following table provides a summary of UV-Vis and photophysical data for selected benzopyran derivatives.

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |

| 4-Oxo-4H-1-benzopyran-3-yl-carboxaldehyde | Methanol | 297, 238 | Not Reported | Not Reported |

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone (B3395972) | 316, 330 | Not Reported | Not Reported |

| 1,7-aroyl BODIPY derivative | Dichloromethane | 565 ± 5 | 620 ± 10 | 0.12 - 0.96 |

| 7-Methoxy-2H-1-benzopyran-2-one | Not Specified | ~325 | Not Reported | Not Reported |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for confirming the stereochemistry and conformation of 2H-1-benzopyran derivatives. nih.gov

The crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate revealed that the 2-oxo-2H-chromene core is nearly planar. nih.goviucr.org The diethylamino and carboxyl groups, however, are slightly rotated out of this plane. nih.goviucr.org Intermolecular C—H⋯O hydrogen bonds link the molecules into chains, stabilizing the crystal lattice. nih.govresearchgate.net

In another example, the crystal structure of a binary complex of 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) was determined to be in the monoclinic crystal system with the space group Cc. researchgate.neteurjchem.com The analysis of the crystal packing often reveals the presence of various non-covalent interactions, such as hydrogen bonding and π–π stacking, which play a crucial role in the supramolecular architecture. researchgate.net

A summary of crystallographic data for a representative 2H-1-benzopyran derivative is presented in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C17H19NO4 | Monoclinic | P2₁/n | 10.3893(3) | 7.7088(2) | 19.4975(5) | 98.789(1) |

| 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) complex | C26H18N2O6·C4H6N2S | Monoclinic | Cc | 19.8151(8) | 15.2804(6) | 8.3950(4) | 94.0990(10) |

Advanced Spectroscopic Data Analysis Methods (e.g., Principal Component Analysis)

The large datasets generated by modern spectroscopic techniques often require advanced statistical methods for their analysis. Principal Component Analysis (PCA) is a powerful tool used to reduce the dimensionality of complex datasets, identify patterns, and classify samples. originlab.com

In the context of spectroscopy, PCA can be applied to a series of spectra (e.g., UV-Vis, Raman) to extract the most significant sources of variation. originlab.comacs.org This can be particularly useful for discriminating between closely related isomers or for identifying outliers in a set of samples. acs.org For example, PCA has been used to analyze Surface-Enhanced Raman Scattering (SERS) spectra to differentiate between the spiropyran and merocyanine (B1260669) forms of a molecule, revealing isomer-dependent electron transport properties. acs.orgresearchgate.net

The application of PCA to spectroscopic data of 2H-1-benzopyran derivatives can help in:

Quality control: Ensuring the consistency of synthetic batches.

Structure-property relationships: Correlating subtle spectral changes with variations in chemical structure or biological activity.

Mixture analysis: Deconvoluting the spectra of complex mixtures to identify the contributions of individual components.

While specific applications of PCA to this compound are not extensively documented in the provided search results, the principles of this technique are broadly applicable to the analysis of its spectroscopic data.

Computational and Theoretical Chemistry Studies of 2h 1 Benzopyran 7 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For benzopyran derivatives, methods such as Density Functional Theory (DFT) and Ab Initio calculations are commonly employed to elucidate their structural and electronic characteristics. eurjchem.comacs.org

Density Functional Theory (DFT) has become a primary method for the computational study of coumarin (B35378) and benzopyran derivatives due to its favorable balance of accuracy and computational cost. orientjchem.org DFT is extensively used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and calculate a variety of electronic properties that govern reactivity. Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets such as 6-311G are frequently used to model these systems. taylorandfrancis.comresearchgate.net

DFT calculations allow for the precise determination of geometric parameters. For the 2H-1-benzopyran-7-carbaldehyde molecule, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Good agreement between DFT-calculated geometries and experimental data from methods like X-ray crystallography is often observed for related structures, confirming that the theoretical models provide a reliable representation of the molecule in the gas phase. semanticscholar.org These optimized geometries are the foundation for further calculations of reactivity descriptors. DFT can also be used to calculate electrostatic potentials to map the charge distribution and identify reactive sites within the molecule.

Table 1: Representative DFT-Calculated Geometric Parameters for a Benzopyran System This table illustrates typical data obtained from DFT calculations on related chromene systems, as specific experimental or calculated data for this compound is not readily available in the provided sources.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.21 |

| Bond Length | C-O (pyran ring) | 1.37 |

| Bond Length | C=C (pyran ring) | 1.35 |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| Bond Length | C-C (aldehyde) | 1.48 |

| Bond Angle | O-C=O | ~120° |

| Bond Angle | C-O-C (pyran ring) | ~118° |

| Data conceptualized from findings on related chromene derivatives. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for simplification. core.ac.uk Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. acs.org While often more computationally demanding than DFT, they provide a crucial benchmark for theoretical studies.

In the context of benzopyran research, ab initio calculations have been used to investigate molecular structures, intramolecular hydrogen bonding, and to corroborate results from other methods. ingentaconnect.com For instance, ab initio studies on chromone (B188151) derivatives have been performed to understand intramolecular proton transfer reactions and analyze the nature of hydrogen bonds. ingentaconnect.com These methods are also valuable for studying excited states and photophysical properties, which are relevant for many coumarin derivatives known for their fluorescence. acs.orgarkat-usa.org Comparing results from both DFT and ab initio methods can lend greater confidence to the theoretical predictions of a molecule's properties. acs.org

Analysis of Electronic Structure and Reactivity Descriptors

Beyond determining molecular structure, computational methods are used to calculate a range of descriptors that explain electronic distribution and predict chemical reactivity.

The Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ua.es It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. libretexts.org

For this compound, the energy of the HOMO is related to its ionization potential and its susceptibility to electrophilic attack. The energy of the LUMO is related to its electron affinity and its susceptibility to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. ua.es In many heterocyclic compounds, the distribution of the HOMO and LUMO lobes across the molecule indicates the most probable regions for electrophilic and nucleophilic reactions. wuxibiology.com

Table 2: Illustrative Frontier Orbital Energies for Coumarin Derivatives This table presents typical values derived from computational studies on related molecules to demonstrate the data generated from FMO analysis.

| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Coumarin | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 - 5.0 |

| Chromene Hybrid | ~ -6.0 | ~ -2.2 | ~ 3.8 |

| Data conceptualized from findings for coumarin and chromene systems. semanticscholar.orgajchem-a.com |

The Molecular Electrostatic Potential Surface (MEPS or MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Regions with a negative electrostatic potential (typically colored red and yellow) are characterized by an excess of electron density and are susceptible to electrophilic attack. researchgate.net These areas are often associated with the presence of electronegative atoms like oxygen or nitrogen. orientjchem.orgresearchgate.net Regions with a positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net Green areas represent neutral or nonpolar regions. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl group (C=O) and the ether linkage in the pyran ring due to their high electronegativity and lone pairs of electrons. researchgate.net These would be the primary sites for interaction with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic ring and the aldehyde. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.de This method provides a detailed picture of the bonding and electronic structure, and it is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. taylorandfrancis.com

Table 3: Example of NBO Analysis Data for Intramolecular Interactions This table illustrates the type of stabilization energy data obtained from NBO analysis on molecules with similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Carbonyl | π* (C-C) of Aromatic Ring | ~ 20-30 |

| LP (O) of Pyran Ring | σ* (C-C) of Aromatic Ring | ~ 5-15 |

| π (C=C) of Aromatic Ring | π* (C=O) of Aldehyde | ~ 15-25 |

| LP denotes a lone pair. E(2) values are conceptual and based on typical magnitudes of hyperconjugative interactions found in conjugated systems. taylorandfrancis.comresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. frontiersin.orgkuleuven.be These simulations are instrumental in understanding the dynamics of ligand-protein complexes within a simulated physiological system. kuleuven.be

Molecular dynamics simulations can be employed to investigate the thermal decomposition and degradation pathways of chemical compounds. researchgate.net By simulating the molecule at high temperatures, researchers can observe the initiation of bond-breaking events and subsequent chemical reactions, thereby identifying the most likely degradation pathways and reactive "hotspots" within the molecular structure. Methodologies like ab initio molecular dynamics and simulations using software such as GROMACS or AMBER are applied to predict these degradation sites. researchgate.net

While specific studies on the degradation pathways of this compound using this method were not identified in the reviewed literature, the general approach involves simulating the molecule's dynamics to see which bonds are most susceptible to cleavage under thermal stress. This analysis helps in understanding the compound's stability and potential decomposition products.

MD simulations are a cornerstone for investigating the interactions between small molecules and biological macromolecules like proteins and nucleic acids. frontiersin.org These simulations can reveal the dynamic behavior of a ligand-protein complex, providing insights into the stability of the binding and the conformational changes that may occur upon binding. frontiersin.orgkuleuven.be The process typically involves placing the docked ligand-protein complex into a simulated environment, often a water box with ions to mimic physiological conditions, and running the simulation for a set period, such as 20 nanoseconds, at a constant temperature and pressure. kuleuven.be

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding mode of a ligand when it interacts with a target molecule, typically a protein. researchgate.net This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a small molecule and the active site of a protein. researchgate.netnih.gov The accuracy of docking depends on the sophistication of its sampling algorithm and the reliability of its scoring function. researchgate.net

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target, which is often expressed as a docking score in units of kcal/mol. nih.govsemanticscholar.org This score estimates the strength of the interaction, with more negative values indicating stronger binding. While specific binding affinity data for this compound is not detailed in the surveyed literature, studies on analogous compounds, such as coumarin (2H-1-benzopyran-2-one) derivatives, provide valuable insights into how this structural class interacts with biological targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net

For instance, docking studies on coumarin-based compounds have been performed to evaluate their potential as AChE inhibitors, correlating docking scores with in vitro activity. nih.govresearchgate.net

Table 1: Examples of Predicted Binding Affinities for Coumarin Analogues against Acetylcholinesterase (AChE)

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Finding |

| Coumarin Derivatives | Acetylcholinesterase (AChE) | Not specified | The presence of a benzyloxy moiety was identified as important for the binding mode. nih.gov |

| Thiophene Chalcone-Based Coumarin Analogues | Acetylcholinesterase (AChE) | Not specified | The coumarin moiety was observed to be located in the catalytic anionic site (CAS) of the enzyme. mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide (CB1a) | -5.3 to -6.1 | Compound 4 in the series showed the highest binding affinity of -6.1 kcal/mol. nih.govsemanticscholar.org |

This table presents data for compounds analogous to this compound to illustrate the application of ligand-protein binding affinity prediction.

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional model of how a ligand fits into the binding pocket of a protein, elucidating the specific molecular interactions that stabilize the complex. researchgate.net These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.gov Understanding these interactions is critical for explaining a compound's mechanism of action and for designing more potent and selective molecules. researchgate.netnih.gov

Studies on coumarin (2H-1-benzopyran-2-one) derivatives have successfully elucidated their binding modes within the active site of acetylcholinesterase. nih.govmdpi.com These analyses reveal the key amino acid residues that interact with the ligand, providing a roadmap for structure-activity relationship studies.

Table 2: Elucidation of Molecular Interactions for Coumarin Analogues with Acetylcholinesterase (AChE)

| Compound Class | Interacting Residues | Type of Interaction |

| Coumarin-Pyrazole Hybrids | Tyr341, Ser293 | Hydrogen Bond |

| Thiophene Chalcone-Based Coumarin Analogues | Gly121, Gly122 | Hydrogen Bond (with carbonyl oxygen) |

| Thiophene Chalcone-Based Coumarin Analogues | Tyr337, Tyr341 | π-T-shaped Interaction (with phenyl ring of coumarin) |

| Coumarin Derivatives | Phe295 | Hydrogen Bond (with coumarin carbonyl oxygen) |

This table details specific molecular interactions for coumarin analogues, which share the core benzopyran structure, to demonstrate the insights gained from molecular docking studies. Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

Biological Activity Investigations of Benzopyran Carbaldehyde Derivatives

Enzyme Inhibition Studies

The ability of 2H-1-benzopyran-7-carbaldehyde derivatives to modulate the activity of various enzymes has been a focal point of numerous studies. These investigations are crucial in the context of drug discovery, as enzymes are key regulators of physiological and pathological processes.

Derivatives of coumarin (B35378) (2H-1-benzopyran-2-one), a closely related structural class to this compound, have been identified as inhibitors of serine proteases such as α-chymotrypsin. Research has shown that these compounds can act as time-dependent inhibitors of this enzyme. researchgate.net The inhibitory mechanism of certain coumarin derivatives is proposed to involve the alkylation of a histidine residue within the enzyme's active site. nih.gov

Aromatic esters of coumarins, in particular, have demonstrated potent inactivation of α-chymotrypsin. researchgate.net For instance, meta-substituted phenyl esters have been reported as some of the most powerful inactivators of α-chymotrypsin discovered. researchgate.net The efficacy of inhibition is influenced by the nature of the linkage between the coumarin ring and the associated phenyl side chain, with esters generally showing greater efficiency than amides in inactivating the enzyme. researchgate.net It is noteworthy that the inhibitory potency of these molecules is not solely dependent on the reactivity of the lactonic carbonyl group towards nucleophilic attack. nih.gov

The inhibition of the urease enzyme is a significant therapeutic strategy, particularly in the context of infections caused by urease-producing bacteria and the formation of kidney stones. nih.govnih.gov Coumarin derivatives have emerged as a promising class of urease inhibitors. researchgate.net

Recent studies have explored N-(R-phenyl)-3-carboxamide-coumarin derivatives for their urease inhibitory potential. In vitro screening of these compounds against Canavalia ensiformis urease revealed significant inhibitory activity, with some derivatives showing inhibition percentages ranging from 42% to 65%. researchgate.netscielo.br Specifically, derivatives with a 2-bromo or 4-bromo substitution on the phenyl ring have demonstrated notable inhibitory concentrations (IC50) in the micromolar range. scielo.br Molecular docking studies suggest that these coumarin derivatives may interact with key cysteine residues in the active site of the urease enzyme, thereby blocking substrate access. researchgate.netscielo.br

Furthermore, Schiff bases of 4-aminocoumarin (B1268506) have been synthesized and evaluated for their anti-urease properties. Certain compounds from this series have exhibited potent inhibitory action, with IC50 values in the sub-micromolar range, indicating strong potential for the development of new urease inhibitors. nih.govnih.gov

Table 1: Urease Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Substituent (R) | % Inhibition | IC50 (µM) |

| 2b | 2-Br | 65% | ~35 |

| 2d | 4-Br | 65% | ~23 |

| 3a | - | 64.0% | 0.412 |

| 5a | - | 77.7% | 0.322 |

| Thiourea (Standard) | - | 82% | 0.14 |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix. nih.gov Dysregulation of MMP activity is implicated in a variety of pathological conditions. While the modulation of MMPs by various chemical entities is an active area of research, specific studies focusing on the direct modulation of MMPs by this compound derivatives are not extensively documented in the available literature. Further research is required to elucidate the potential of this specific class of compounds in the modulation of MMP activity.

Antimicrobial Research

The search for novel antimicrobial agents is of paramount importance in the face of growing resistance to existing drugs. Derivatives of 2H-1-benzopyran have been a subject of interest in this field due to their demonstrated activity against a range of pathogenic microorganisms.

Several derivatives of 2H-1-benzopyran have been synthesized and evaluated for their antibacterial properties. A study on 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives revealed that certain compounds within this series exhibit good antibacterial activity. nih.gov Specifically, compounds with particular substitutions on the phenyl ring demonstrated efficacy comparable to the standard antibiotic, Ciprofloxacin, at a concentration of 100 µg/ml. nih.gov

Table 2: Antibacterial Activity of Selected 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one Derivatives (100 µg/ml)

| Compound | Bacterial Strain | Activity |

| 3d | Various | Good |

| 3f | Various | Good |

| 4d | Various | Good |

| 4f | Various | Good |

| 4i | Various | Good |

| Ciprofloxacin (Standard) | Various | Good |

The antifungal potential of benzopyran derivatives has also been an area of active investigation. The aforementioned 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives were also tested for their antifungal activity. nih.gov Several compounds in this series displayed good antifungal activity, comparable to the standard antifungal agent Griseofulvin at a concentration of 100 µg/ml. nih.gov

In a separate study, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was investigated for its effects against Aspergillus species. researchgate.net This compound was found to inhibit both the mycelial growth and the germination of conidia of the tested fungal species, with its mode of action appearing to affect the structure of the fungal cell wall. researchgate.net The antifungal activity of coumarins is noted to be strongly dependent on their structure, with hydroxyl groups at the 7-position often contributing to their antibiotic and antifungal properties. cabidigitallibrary.org

Table 3: Antifungal Activity of Selected 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one Derivatives (100 µg/ml)

| Compound | Fungal Strain | Activity |

| 3d | Various | Good |

| 3f | Various | Good |

| 4d | Various | Good |

| 4f | Various | Good |

| 4i | Various | Good |

| Griseofulvin (Standard) | Various | Good |

Anti-Parasitic Activity (e.g., Leishmaniasis)

Benzopyran and its related scaffolds, such as benzothiopyrans, have demonstrated potential as anti-parasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis. Research into acyl hydrazone derivatives of chromanone and thiochromanone has shown promising in vivo antileishmanial activity. nih.gov For instance, certain derivatives have exhibited effective concentration (EC50) values in the micromolar range. nih.gov

Further studies on structurally diverse compounds have identified derivatives with significant in vitro antileishmanial activity and moderate cytotoxicity. nih.gov For example, compounds with an alkyl chain at the C-2 position of a related thiochroman (B1618051) scaffold showed high leishmanicidal activity. nih.gov In contrast, the introduction of a phenyl group at the same position led to a decrease in anti-leishmanial activity but an increase in cytotoxicity. nih.gov This highlights the delicate balance in structural modifications required to achieve potent and selective anti-parasitic agents.

The following table summarizes the anti-leishmanial activity of selected benzothiopyran derivatives, which share a similar structural backbone with benzopyran carbaldehydes.

| Compound | Target | Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| Acyl hydrazone of chromanone | Leishmania amastigotes | 20.1 | - | - |

| Acyl hydrazone of thiochromanone | Leishmania amastigotes | 25.0 | - | - |

| Compound 8d (2-alkylthiochromene) | Leishmania | High | Moderate | Good |

| Compound 10d (2-alkyl-4-hydroxythiochromane) | Leishmania | High | Moderate | Good |

It is worth noting that while these findings are promising, further optimization is necessary to develop benzopyran carbaldehyde derivatives as effective treatments for leishmaniasis.

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

The antiproliferative and cytotoxic activities of benzopyran derivatives have been a significant area of investigation in the search for novel anticancer agents. The benzopyran moiety is considered a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer effects. nih.gov

Studies on benzopyran-4-one-isoxazole hybrid compounds have demonstrated their potential as antiproliferative agents. The conjugation of benzopyran-4-one with isoxazole (B147169) through an ester linkage has shown significant selectivity toward cancer cell lines. mdpi.com Structure-activity relationship studies of these hybrids indicated that the substitution of a methoxy (B1213986) group at the 5, 6, or 7-position of the benzopyran-4-one moiety can influence their antiproliferative activity. mdpi.com

The mechanism of action for the antiproliferative effects of some benzopyran-based inhibitors has been linked to the inhibition of the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.gov The HIF-1 pathway is associated with several types of cancer, and its inhibition is a recognized strategy for developing anti-cancer agents. nih.gov A screening of a 2,2-dimethylbenzopyran combinatorial library identified a lead compound with an IC50 of approximately 0.6 μM in an HRE-alkaline phosphatase assay. nih.gov

The following table presents the in vitro activity of a selected benzopyran-based HIF-1 pathway inhibitor.

| Compound | Assay | IC50 (µM) |

| 1 (2,2-dimethylbenzopyran derivative) | HRE-alkaline phosphatase | ~0.6 |

These findings underscore the potential of benzopyran carbaldehyde derivatives as a basis for the development of new antiproliferative and cytotoxic agents.

Antioxidant Mechanisms and Radical Scavenging Activity

Benzopyran derivatives have been recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. researchgate.netnih.govsemanticscholar.org The antioxidant activity of these compounds is a key aspect of their potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases.

The antioxidant mechanisms of benzopyran derivatives often involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). mdpi.comnih.gov The presence of hydroxyl groups on the benzopyran ring can enhance this radical scavenging activity. mdpi.com In vitro studies have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant capacity of these compounds. nih.goviosrphr.orgmdpi.com

Some benzopyran derivatives have shown promising results in these assays, with their activity being comparable to standard antioxidants. nih.gov The antioxidant properties of these compounds are often linked to their anti-inflammatory effects, suggesting a dual mechanism of action in combating inflammation-related conditions. nih.govsemanticscholar.org

The table below provides a summary of the antioxidant activity of certain benzopyran derivatives.

| Compound Type | Assay | Activity |

| Benzopyrano derivatives | DPPH radical scavenging | Active |

| Benzopyrano derivatives | Lipid peroxidation inhibition | Active |

| 7-hydroxy-substituted coumarins | Antioxidant assays | Active |

Further research into the specific mechanisms of radical scavenging by this compound and its derivatives could lead to the development of potent antioxidant agents.

Modulation of Cellular Pathways (e.g., Mitochondrial Complex III Activity)

Benzopyran derivatives have been shown to modulate various cellular signaling pathways, which contributes to their diverse pharmacological effects. nih.govnih.gov One of the key targets identified is the mitochondrial respiratory chain, specifically mitochondrial complex III (ubiquinone:cytochrome c oxidoreductase). nih.govnih.govresearchgate.netcaymanchem.com

Inhibitors with a ubiquinone-like structure have been found to target mitochondrial complex I and complex III. nih.gov Stigmatellin, a chromone (B188151) derivative, and its analogues are potent inhibitors of complex III. nih.gov The inhibition of complex III can disrupt the electron transport chain, leading to an increase in the production of reactive oxygen species (ROS) and subsequent cellular effects. nih.govresearchgate.net

While direct studies on this compound are limited in this context, the structural similarities of the benzopyran core to known complex III inhibitors suggest a potential mechanism of action. The modulation of mitochondrial function can have profound effects on cellular metabolism and survival, making it a critical area of investigation for the pharmacological activity of these compounds.

| Cellular Pathway/Target | Effect of Benzopyran-related Compounds | Potential Consequence |

| Mitochondrial Complex III | Inhibition | Disruption of electron transport, increased ROS production |

| Cellular Signaling | Perturbation | Altered gene expression, changes in cellular phenotype |

The ability of benzopyran derivatives to interact with fundamental cellular machinery like the mitochondrial respiratory chain highlights their potential to influence a wide range of physiological and pathological processes.

Other Pharmacological Activities (e.g., Anti-inflammatory, Anti-HIV, Neuroprotective)

Beyond the activities already discussed, benzopyran carbaldehyde derivatives and related compounds have been explored for a variety of other pharmacological applications.

Anti-inflammatory Activity: Several series of 2-oxo-2H-1-benzopyran-3-carboxamides and their analogues have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In preclinical models, such as the carrageenan-induced rat paw edema assay, these compounds have demonstrated significant anti-inflammatory effects, with some being comparable to the reference drug piroxicam (B610120). nih.gov The anti-inflammatory action of benzopyran derivatives is often linked to their antioxidant and radical scavenging activities. nih.govsemanticscholar.org

Anti-HIV Activity: Derivatives of 2H-1-benzopyran (coumarin) have been investigated for their potential as anti-HIV agents. butlerov.com These compounds have been shown to target various stages of the HIV replication cycle. butlerov.com While specific data on this compound is not extensively available, the broader class of benzopyran derivatives represents a promising scaffold for the development of novel anti-HIV therapies. mdpi.comnih.govnih.govmdpi.com

Neuroprotective Effects: The neuroprotective potential of various phytochemicals, including those with benzopyran-related structures, has been a subject of interest. nih.govbiomolther.org The mechanisms underlying these effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key factors in neurodegenerative diseases. nih.govnih.gov For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have shown protective effects against NMDA-induced excitotoxicity in neuronal cell cultures. biomolther.org

The diverse pharmacological profile of benzopyran derivatives is summarized in the table below.

| Pharmacological Activity | Compound Class | Key Findings |

| Anti-inflammatory | 2-oxo-2H-1-benzopyran-3-carboxamides | Activity comparable to piroxicam in animal models. nih.gov |

| Anti-HIV | 2H-1-benzopyran (coumarin) derivatives | Inhibition of various stages of the HIV replication cycle. butlerov.com |

| Neuroprotective | Benzofuran-2-carboxamide derivatives | Protection against NMDA-induced excitotoxicity. biomolther.org |

These findings highlight the therapeutic potential of the benzopyran scaffold in a wide range of disease areas.

Structure-Activity Relationship (SAR) Studies of Benzopyran Carbaldehyde Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of biologically active compounds. For benzopyran derivatives, SAR studies have provided valuable insights into the structural features that govern their pharmacological activities. nih.govresearchgate.netnih.govrsc.orgmdpi.com

In the context of HIF-1 pathway inhibition, SAR studies on a series of 2,2-dimethylbenzopyran analogues revealed the importance of specific structural elements. nih.gov For instance, the 2,2-dimethyl chromene ring with either a nitrogen or carbon at the 5-position was found to be important for activity. nih.gov Modifications to other parts of the molecule, such as the A ring and the substituents on it, led to variations in inhibitory potency. nih.gov

The following table provides a qualitative summary of the SAR for a series of benzopyran-based HIF-1 inhibitors.

| Molecular Region | Structural Feature | Impact on Activity |

| A Ring | 2,2-dimethyl chromene | Important for activity |

| Position 5 | Nitrogen or Carbon | Important for activity |

| Substituents | Varied | Modulates potency |

These SAR studies are instrumental in guiding the synthesis of new derivatives with improved potency and selectivity, ultimately advancing the development of benzopyran-based therapeutic agents.

Applications of 2h 1 Benzopyran 7 Carbaldehyde in Chemical Biology and Advanced Materials

Role as a Synthetic Intermediate for Bioactive Compounds

The 2H-benzopyran (or 2H-chromene) framework is a cornerstone in medicinal chemistry, recognized for its frequent appearance in molecules with significant biological activities. mdpi.comresearchgate.net Derivatives of this scaffold have been shown to exhibit a wide spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. uobaghdad.edu.iqresearchgate.netresearchgate.net The strategic placement of a carbaldehyde group on this ring system, as in 2H-1-Benzopyran-7-carbaldehyde, creates an essential intermediate for elaborating the core structure into more complex, drug-like molecules. echemi.com

The aldehyde functionality is highly reactive and serves as a linchpin for forming new carbon-carbon and carbon-nitrogen bonds. It readily participates in a variety of classical organic reactions, including:

Condensation Reactions: Reacting with amines to form Schiff bases (imines), which can be further reduced to stable secondary amines or used to construct more complex heterocyclic systems.

Wittig and Horner-Wadsworth-Emmons Reactions: Allowing for the extension of the conjugated system by forming alkenes, a common strategy for tuning electronic and biological properties.

Knoevenagel Condensation: Reacting with active methylene (B1212753) compounds to produce diverse derivatives, a cornerstone of multicomponent reactions used to rapidly build molecular complexity. nih.gov

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of functionalized benzopyrans.

Through these transformations, this compound acts as a versatile precursor for creating libraries of novel compounds. Solid-phase synthesis techniques have been employed to generate large collections of 2H-benzopyran derivatives for high-throughput screening in drug discovery programs. mdpi.comresearchgate.net For instance, research into related chromene structures has led to the identification of potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are validated targets for cancer therapy due to their role in tumor hypoxia. nih.gov The ability to readily modify the aldehyde group allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of the benzopyran scaffold, optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Bioactive Scaffolds Derived from this compound

| Derivative Class | Synthetic Transformation | Potential Biological Activity |

|---|---|---|

| Imines/Schiff Bases | Condensation with primary amines | Antimicrobial, Anticancer researchgate.net |

| Substituted Alkenes | Wittig or HWE reaction | Modulation of cell signaling pathways |

| Benzopyran-fused heterocycles | Multi-component reactions | Anticancer, Anti-inflammatory researchgate.netmdpi.com |

| 7-Hydroxymethyl-2H-benzopyran | Reduction of aldehyde | Antiviral, Enzyme inhibition |

Utility in Fluorescent Probe Development for Bioimaging and Sensing

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time within living systems. nih.gov The design of these probes often involves combining a fluorophore (a molecule that emits light) with a recognition unit that selectively interacts with a specific analyte. The 2H-chromene scaffold possesses inherent photophysical properties that can be harnessed to create fluorescent molecules.

This compound is an attractive starting material for fluorescent probes for several reasons. The benzopyran core can serve as the fluorophore, and its aldehyde group provides a convenient site for attaching a recognition moiety. The reaction of the aldehyde with a molecule containing a primary amine or hydrazine (B178648) is a straightforward method to link the fluorophore to a sensing unit. nih.gov This conjugation can alter the electronic structure of the chromene system, often leading to a change in its fluorescence properties (e.g., turning fluorescence "on" or "off," or shifting the emission wavelength) upon binding to the target analyte.

This "reaction-based sensing" mechanism is a powerful strategy for detecting specific ions, reactive oxygen species (ROS), or enzymes. For example, a probe could be designed where the aldehyde is condensed with a hydrazine-containing molecule. In the resulting hydrazone, the fluorescence of the benzopyran core might be quenched. Upon reaction with an analyte like hypochlorous acid (HOCl), the hydrazone is cleaved, releasing the highly fluorescent benzopyran alcohol, leading to a detectable signal. nih.gov The development of such probes allows for highly sensitive and specific detection of analytes within complex biological environments like living cells and tissues. nih.govresearchgate.net

Development of Advanced Materials with Photophysical Properties

The unique electronic and optical properties of conjugated organic molecules are the foundation for their use in advanced materials, including organic electronics and photonics. The 2H-benzopyran ring system, as a conjugated heterocyclic structure, is a candidate for incorporation into such materials. The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, can be finely tuned through chemical modification.

This compound serves as a key building block for creating larger, more complex π-conjugated systems with tailored photophysical characteristics. The aldehyde group enables the extension of the conjugation length through reactions like Knoevenagel or Wittig condensations. By reacting the aldehyde with electron-donating or electron-withdrawing groups, chemists can create "push-pull" chromophores. These donor-acceptor systems often exhibit interesting properties such as:

Solvatochromism: A change in emission color depending on the polarity of the solvent.